molecular formula C6H6N4 B1592542 1H-Imidazo[4,5-c]pyridin-2-amine CAS No. 68074-63-5

1H-Imidazo[4,5-c]pyridin-2-amine

Cat. No.: B1592542
CAS No.: 68074-63-5
M. Wt: 134.14 g/mol
InChI Key: KYAFCVSEPWYUSW-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.

Biochemical Analysis

Biochemical Properties

1H-Imidazo[4,5-c]pyridin-2-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with Toll-like receptor 7 (TLR7), a protein involved in the immune response. The interaction between this compound and TLR7 leads to the activation of downstream signaling pathways, resulting in the production of interferons and other cytokines . Additionally, this compound can bind to specific enzymes, modulating their activity and affecting various metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the TLR7 signaling pathway, leading to the induction of interferon-alpha (IFN-α) production in human peripheral blood mononuclear cells (PBMCs) . This activation enhances the immune response and can have therapeutic implications for viral infections and cancer. Furthermore, this compound affects gene expression by binding to specific transcription factors, thereby regulating the expression of target genes involved in immune responses and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to TLR7, a pattern recognition receptor expressed on immune cells. The binding of this compound to TLR7 induces a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of downstream signaling cascades . These signaling pathways ultimately result in the production of pro-inflammatory cytokines and interferons, which play a crucial role in the immune response. Additionally, this compound can inhibit or activate specific enzymes, further modulating cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained activation of immune signaling pathways, resulting in enhanced cytokine production and immune responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance immune responses without causing significant toxicity . At higher doses, this compound can induce adverse effects, including inflammation and tissue damage . These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism . These interactions highlight the complex role of this compound in cellular biochemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its uptake into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For instance, this compound can be localized to endolysosomal compartments, where it interacts with TLR7 and initiates immune signaling pathways . The precise subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[4,5-c]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution.

Major Products: The major products of these reactions include N-oxides, dihydroimidazole derivatives, and various substituted imidazo[4,5-c]pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
1H-Imidazo[4,5-c]pyridin-2-amine has been investigated for its potential as an antiviral and anticancer agent. It acts primarily through the modulation of immune responses, particularly by targeting Toll-like receptor 7 (TLR7). This interaction stimulates the production of interferon-alpha (IFN-α) in human peripheral blood mononuclear cells (PBMCs), which plays a crucial role in antiviral defense and cancer immunotherapy .

Inhibition of Kinases
Research has shown that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) and Aurora B kinases, which are critical in cell cycle regulation. For instance, modifications at the C6 position of the imidazopyridine ring have led to compounds with IC50 values as low as 0.004–0.046 µM against these targets . Additionally, compounds derived from this compound have demonstrated efficacy in inhibiting poly(ADP-ribose) polymerase (PARP), enhancing the effectiveness of chemotherapy agents like temozolomide .

Biochemical Research

Enzyme Interaction Studies
The compound serves as a valuable tool for studying enzyme inhibition and receptor binding due to its ability to interact with various biological macromolecules. For example, it has been shown to inhibit the activity of DprE1, an essential enzyme for Mycobacterium tuberculosis survival . This opens avenues for developing novel antitubercular agents based on imidazopyridine derivatives.

Cytokine Modulation
In addition to its antiviral properties, this compound can modulate cytokine production, making it a candidate for treating inflammatory diseases. Its ability to regulate immune responses highlights its potential therapeutic applications in conditions such as obesity-related inflammation .

Industrial Applications

Material Science
In the industrial sector, this compound is utilized in the synthesis of new materials, including polymers and dyes. Its unique chemical properties facilitate the development of functional materials that can be applied in various technologies ranging from electronics to environmental applications .

Data Summary Table

Application AreaSpecific Use CasesKey Findings/Outcomes
Medicinal Chemistry Antiviral and anticancer agentInduces IFN-α production; inhibits CDK2 and Aurora B
Inhibitor of DprE1Potential novel antitubercular agents
PARP inhibitorsEnhances chemotherapy effectiveness
Biochemical Research Enzyme inhibition studiesValuable for studying receptor interactions
Cytokine modulationPotential use in treating inflammatory diseases
Industrial Synthesis of polymers and dyesDevelopment of functional materials

Case Studies

  • Antitubercular Activity : A study synthesized derivatives of 1H-imidazo[4,5-b]pyridine that showed significant activity against Mycobacterium tuberculosis, with some compounds achieving MIC values as low as 0.5 μmol/L .
  • Cancer Treatment Synergy : Research demonstrated that combining imidazopyridine derivatives with temozolomide resulted in enhanced cytotoxicity against breast cancer cell lines compared to temozolomide alone .
  • Inflammation Reduction : A derivative was tested for its ability to reduce inflammatory responses in retinal cells induced by oxidative stress, showing promise as an anti-inflammatory agent .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar biological activities but different structural features.

    Imidazo[4,5-b]pyridine: Shares the imidazo-pyridine core but differs in the position of the nitrogen atoms within the ring system.

    Imidazoquinoline: A related compound with significant biological activity, particularly as an immune modulator.

Uniqueness: 1H-Imidazo[4,5-c]pyridin-2-amine is unique due to its specific ring fusion and nitrogen positioning, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable scaffold for drug design and other applications.

Biological Activity

1H-Imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound demonstrates potential therapeutic applications, particularly in oncology and immunology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves its interaction with Toll-like receptor 7 (TLR7) , which is crucial in the immune response. Upon binding to TLR7, the compound triggers a cascade of biochemical reactions leading to:

  • Production of inflammatory cytokines : The activation of TLR7 results in the secretion of cytokines such as interferon-alpha (IFN-α) from human peripheral blood mononuclear cells (PBMCs) with minimal induction of pro-inflammatory cytokines.
  • Upregulation of MHC molecules : This enhances antigen presentation and co-stimulatory signals in immune cells, thus promoting adaptive immune responses.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Glioblastoma Treatment : Derivatives of imidazo[4,5-c]pyridin-2-one exhibited significant inhibition of Src and Fyn kinases, which are pivotal in glioblastoma pathogenesis. Compound 1s showed effective activity against U87 and U251 cell lines, comparable to established inhibitors like PP2 .
CompoundCell LineIC50 (μM)
1sU870.004
1sU2510.046

Antiviral Activity

The activation of TLR7 by this compound also suggests potential antiviral properties. By inducing IFN-α production, it may enhance the body's antiviral response against various pathogens.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the imidazo[4,5-c]pyridin-2-amine scaffold can significantly impact its biological activity. For example, substituents at specific positions on the pyridine ring can enhance its potency against cancer cells or modulate its immunological effects.

Case Studies

Several research studies have explored the efficacy of this compound and its derivatives:

  • Study on Src Kinase Inhibition : A study demonstrated that specific derivatives inhibited Src family kinases effectively in vitro and showed promise in combination therapies for glioblastoma treatment .
  • Immunomodulatory Effects : Research indicated that the compound could modulate immune responses by enhancing IFN production while minimizing inflammatory cytokine release, making it a candidate for therapeutic applications in autoimmune diseases.

Safety and Toxicology

While promising, the safety profile of this compound requires thorough investigation. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are essential for clinical applications.

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H3,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAFCVSEPWYUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635867
Record name 3H-Imidazo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68074-63-5
Record name 3H-Imidazo[4,5-c]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazo[4,5-c]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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